![molecular formula C₄₅H₈₄N₂O₁₇ B1146246 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin CAS No. 425365-66-8](/img/structure/B1146246.png)

2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin involves the reaction of β-methoxy ethoxy methyl chloride with Oximido erythrocin, which is derived from Erythromycin through oximation with Sulfocyanic acid. This process is a significant improvement over traditional methods, aiming to enhance the antibiotic's stability and efficacy (Ning Ying-jian, 2004).

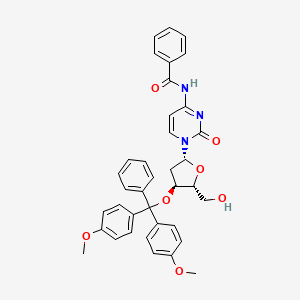

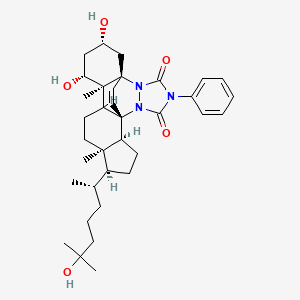

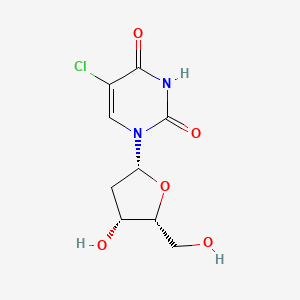

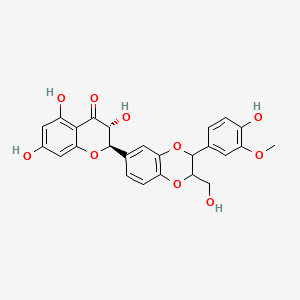

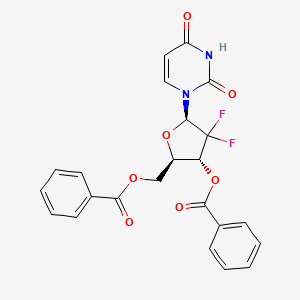

Molecular Structure Analysis

The molecular structure of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin is characterized by the addition of a 9-[O-[(2-methoxyethoxy)methyl]oxime] group to the erythromycin backbone. This modification significantly influences the compound's interaction with bacterial ribosomes, enhancing its antibacterial activity while maintaining a similar action mechanism to erythromycin (J. Gharbi-Benarous et al., 1991).

Chemical Reactions and Properties

2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin undergoes typical reactions associated with macrolides, including hydrolysis and oxidation. The introduction of the methoxyethoxy methyl group at the 9 position significantly alters its chemical reactivity, particularly in relation to hydrolysis, making it more stable in acidic environments compared to erythromycin (Qi Jia-jun, 2010).

Physical Properties Analysis

The physical properties of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin, such as solubility and stability, are improved compared to its parent compound, erythromycin. These enhancements contribute to its better pharmacokinetic profile, including increased bioavailability and a longer half-life, which allows for more effective dosing regimens (A. Markham & D. Faulds, 1994).

Chemical Properties Analysis

The chemical stability of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin is significantly higher than that of erythromycin, largely due to its resistance to acidic conditions. This stability is crucial for oral administration, as it ensures that a larger proportion of the drug reaches the systemic circulation intact. Furthermore, the compound exhibits a broad spectrum of antibacterial activity, effectively targeting both gram-positive and gram-negative bacteria (J. Chantot, A. Bryskier, J. Gasc, 1986).

Scientific Research Applications

Antibacterial Activity and Clinical Efficacy

Roxithromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity. It is structurally related to erythromycin and has demonstrated effectiveness against a variety of pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Mycoplasma pneumoniae. Clinical studies have confirmed its efficacy in treating respiratory tract infections, genitourinary tract infections, and skin and soft tissue infections (Young, Gonzalez, & Sorkin, 1989).

Pharmacokinetic Properties

Roxithromycin is characterized by excellent enteral absorption, achieving high concentrations in most tissues and body fluids. Its pharmacokinetic profile suggests that it can be a useful alternative for antibacterial therapy, particularly when macrolides are considered appropriate (Young, Gonzalez, & Sorkin, 1989).

Analytical Methods for Quantification

Analytical methods for quantifying Roxithromycin in various matrices are critical for understanding drug behavior, metabolism, and impurities. High-Performance Liquid Chromatography (HPLC) coupled with various detection systems is predominantly used for this purpose. These analytical techniques are essential for quality control and ensuring the therapeutic efficacy of Roxithromycin (Martins Marcus Vinicius Rubatino et al., 2020).

Mechanism of Action

Target of Action

2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin, a semi-synthetic macrolide antibiotic, primarily targets bacterial ribosomes . It binds to the 50S subunit of these ribosomes, which are essential for protein synthesis in bacteria .

Mode of Action

The compound exerts its antibacterial action by interfering with bacterial protein synthesis . By binding to the 50S subunit of bacterial ribosomes, it inhibits the translocation of peptides, thereby preventing bacterial growth .

Result of Action

The primary result of the action of 2’-O-[(2-Methoxyethoxy)methyl] Roxithromycin is the inhibition of bacterial growth . By interfering with protein synthesis, it prevents bacteria from producing essential proteins, which in turn inhibits their growth and replication.

properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-(2-methoxyethoxymethoxy)-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H84N2O17/c1-16-33-45(10,52)38(48)28(4)35(46-59-25-57-20-18-54-14)26(2)22-43(8,51)40(64-42-37(58-24-56-19-17-53-13)32(47(11)12)21-27(3)60-42)29(5)36(30(6)41(50)62-33)63-34-23-44(9,55-15)39(49)31(7)61-34/h26-34,36-40,42,48-49,51-52H,16-25H2,1-15H3/b46-35+/t26-,27-,28+,29+,30-,31+,32+,33-,34+,36+,37-,38-,39+,40-,42+,43-,44-,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAPHMSJPGQOSY-OTHJGQCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H84N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857986 |

Source

|

| Record name | PUBCHEM_71750076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425365-66-8 |

Source

|

| Record name | PUBCHEM_71750076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.